molecular formula C12H20O3 B2768323 trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde CAS No. 211995-79-8

trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde

Cat. No.: B2768323
CAS No.: 211995-79-8
M. Wt: 212.289
InChI Key: UBAIPBDQUUKELJ-FQVSMOOPSA-N
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Description

trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde: is an organic compound characterized by the presence of a cyclohexane ring substituted with a tetrahydropyran-2-yloxy group and a carboxaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde typically involves the following steps:

    Formation of the Tetrahydropyran-2-yloxy Group: This step involves the protection of a hydroxyl group using tetrahydropyran (THP) in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA).

    Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized through various methods, including halogenation followed by nucleophilic substitution to introduce the tetrahydropyran-2-yloxy group.

    Introduction of the Carboxaldehyde Group: The final step involves the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative to form the carboxaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Common industrial reagents include tetrahydropyran, cyclohexanol, and various oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxaldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tetrahydropyran-2-yloxy group can undergo nucleophilic substitution reactions, where the THP group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine

This compound can be used in the development of bioactive molecules. Its structural features make it a potential candidate for the synthesis of enzyme inhibitors, receptor modulators, and other therapeutic agents.

Industry

In the materials science industry, this compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The tetrahydropyran-2-yloxy group can enhance the compound’s stability and bioavailability, while the carboxaldehyde group can form covalent bonds with target proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde
  • trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanol
  • trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxylic acid

Uniqueness

Compared to similar compounds, trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde is unique due to the presence of both a tetrahydropyran-2-yloxy group and a carboxaldehyde group on the cyclohexane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and industry.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-(oxan-2-yloxy)cyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h9-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAIPBDQUUKELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CCC(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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